三甲胺-d9 盐酸盐

描述

Trimethylamine-d9 Hydrochloride, also known as Trimethyl-D9-Ammonium Hydrochloride, is a versatile building block used in the synthesis of various compounds . It is used in the synthesis of cholines, plant growth regulators, strongly basic anion exchange resins, dye leveling agents, and a number of basic dyes .

Synthesis Analysis

Trimethylamine Hydrochloride can be synthesized from technical ammonium chloride and paraformaldehyde . The reaction mixture is gradually heated, leading to liquefaction and a vigorous evolution of carbon dioxide. The reaction is allowed to continue without further heating until the gas evolution is less vigorous. Heat is again applied and the temperature of the bath raised until there is practically no more evolution of carbon dioxide .

Molecular Structure Analysis

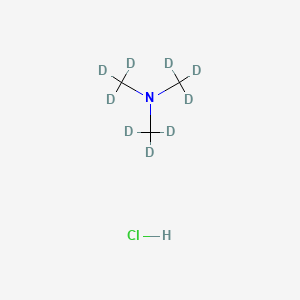

The molecular formula of Trimethylamine-d9 Hydrochloride is C3 2H9 N . Cl H . The structure of Trimethylamine can be found in various databases .

Chemical Reactions Analysis

Trimethylamine is a very polar basic compound with a pKa of about 10 . It is used as a building block in pharmaceutical, agricultural, and chemical industries . Trimethylamine-N-oxide (TMAO), a microbiome-derived metabolite from the metabolism of choline, betaine, and carnitines, is associated with adverse cardiovascular outcomes .

Physical and Chemical Properties Analysis

Trimethylamine-d9 Hydrochloride is a white to pale yellow solid . It has a molecular weight of 104.63 . The vapor density is 2.09 (vs air), the vapor pressure is 13.3 psi (at 21 °C), and the density is 0.734 g/mL at 25 °C (lit.) .

科学研究应用

1. 分析方法开发

三甲胺-d9 盐酸盐用作灵敏和准确的分析方法开发中的内标。例如,Yu 等人 (2018) 的一项研究描述了一种测定人血浆中三甲胺 N-氧化物 (TMAO)、胆碱和甜菜碱的方法。该方法使用 d9-三甲胺 N-氧化物 (TMAO)、d9-胆碱和 d9-甜菜碱作为内标,提高了分析的精度,用于临床或研究目的。

2. 代谢过程研究

三甲胺-d9 盐酸盐用于研究中以了解三甲胺化合物在人体中的代谢过程。Taesuwan 等人 (2016) 的一项研究使用氘标记的甲基 d9-TMAO 来追踪 TMAO 在人体内的代谢和消除,从而深入了解其在慢性疾病风险中的作用。

3. 固态 NMR 研究

在物理化学领域,三甲胺-d9 盐酸盐用于 NMR 研究。Vega 和 Luz (1987) 对固相三甲胺-d9 进行了氘 NMR 四极回波光谱。他们的研究为三甲胺中的动态过程提供了定量的动力学参数,有助于更深入地了解其分子行为。

4. 药物研究

三甲胺-d9 盐酸盐在药物研究中发挥作用。例如,Li 等人 (2021) 证明了其在了解小檗碱对 TMA/TMAO 产生的影响中的应用,这对治疗动脉粥样硬化有意义。

5. 气相分解研究

在材料科学中,Thon 等人 (1997) 在研究中使用三甲胺来确定与半导体生长相关的气相分解动力学。这项研究有助于了解三甲胺在工业应用中的热行为。

6. 微生物代谢研究

三甲胺-d9 盐酸盐在探索肠道微生物代谢及其对疾病的影响的研究中也至关重要。Wang 等人 (2015) 使用它来了解微生物三甲胺的产生如何影响动脉粥样硬化,突出了其作为治疗靶点的潜力。

作用机制

Target of Action

Trimethylamine-d9 Hydrochloride, also known as Trimethyl-d9-amine hydrochloride, is a versatile building block used in the synthesis of various compounds

Mode of Action

It is known to be used in the synthesis of various compounds, indicating its role as a reactant in chemical reactions .

Biochemical Pathways

Trimethylamine, the non-deuterated form of Trimethylamine-d9, is produced by the gut microbiota from dietary quaternary amines, mainly choline and carnitine . It is associated with atherosclerosis and severe cardiovascular disease . .

Pharmacokinetics

A study on the serum pharmacokinetics of choline, trimethylamine, and trimethylamine-n-oxide after oral gavage of phosphatidylcholines in mice has been conducted . This study might provide some insights into the ADME properties of Trimethylamine-d9 Hydrochloride, given the structural similarities.

Result of Action

It is known that trimethylamine, once oxidized in the liver to form trimethylamine n-oxide (tmao), can have detrimental effects on cardiovascular health .

安全和危害

生化分析

Biochemical Properties

Trimethylamine-d9 Hydrochloride, like its non-deuterated counterpart, is involved in several biochemical reactions. It is primarily metabolized into Trimethylamine N-oxide (TMAO) by gut microbiota . This process involves the interaction with various enzymes and proteins, including flavin monooxygenases (FMOs) in the liver, which oxidize TMA into TMAO . The nature of these interactions is enzymatic, where Trimethylamine-d9 Hydrochloride serves as a substrate.

Cellular Effects

Trimethylamine-d9 Hydrochloride, through its metabolite TMAO, can have various effects on cells and cellular processes. TMAO has been linked to adverse cardiovascular outcomes . It influences cell function by affecting bile acid metabolism, unfolded protein response, and oxidative stress .

Molecular Mechanism

The molecular mechanism of Trimethylamine-d9 Hydrochloride involves its conversion to TMAO. This process is facilitated by the action of FMOs in the liver, which oxidize TMA into TMAO . This transformation allows TMAO to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of Trimethylamine-d9 Hydrochloride can change over time in laboratory settings. For instance, plasma TMAO levels can be detected as early as 15 minutes after oral administration of its precursor, and remain elevated for up to 6 hours . This suggests that Trimethylamine-d9 Hydrochloride is rapidly metabolized and its effects can be observed shortly after administration .

Metabolic Pathways

Trimethylamine-d9 Hydrochloride is involved in the TMAO metabolic pathway. Dietary precursors such as choline, L-carnitine, and betaine are metabolized into TMA by gut microbiota . TMA is then absorbed into the bloodstream and transformed into TMAO by hepatic FMOs .

属性

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746130 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18856-86-5 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18856-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)